![molecular formula C14H14ClNO2S B5785495 3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B5785495.png)
3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide
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Overview
Description
3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide is a chemical compound that belongs to the class of amides. This compound has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. This compound may also act by modulating the activity of neurotransmitters in the brain, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide has been shown to exhibit anti-inflammatory effects by reducing the production of prostaglandins and other inflammatory mediators. This compound has also been found to possess analgesic effects by reducing pain perception. Additionally, it has been shown to exhibit anticonvulsant effects by reducing the activity of certain neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide in lab experiments is its potential therapeutic applications. This compound may be useful in the development of new drugs for the treatment of inflammatory and neurological disorders. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for the study of 3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide. One possible direction is the investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Moreover, this compound may be useful in the development of new drugs for the treatment of other inflammatory and neurological disorders.
Conclusion:
In conclusion, 3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound exhibits anti-inflammatory, analgesic, and anticonvulsant activities. However, further studies are needed to determine the safety and efficacy of this compound in humans. Moreover, this compound may be useful in the development of new drugs for the treatment of inflammatory and neurological disorders.
Synthesis Methods
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide involves the reaction of 4-chlorobenzenethiol with 2-furancarboxaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to yield the final product.
Scientific Research Applications
3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. Moreover, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(furan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-11-3-5-13(6-4-11)19-9-7-14(17)16-10-12-2-1-8-18-12/h1-6,8H,7,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJUMADUJFZYPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(furan-2-ylmethyl)propanamide |
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